![molecular formula C11H15NO4S2 B13877359 3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid](/img/structure/B13877359.png)
3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid is a complex organic compound with a unique structure that includes a thiazole ring, a sulfanyl group, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable amine with a thioamide under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the thiazole intermediate with a thiol compound.
Attachment of the Propanoic Acid Moiety: The final step involves the esterification of the thiazole-sulfanyl intermediate with a propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfanyl group are key functional groups that contribute to its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2-Methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]propanoic acid
- 3-[(2-Methylpropan-2-yl)oxycarbonyl-octylamino]propanoic acid
- 3-[(2-Methylpropan-2-yl)oxycarbonyl-(2-morpholin-4-ylethyl)amino]propanoic acid
Uniqueness
3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid is unique due to the presence of the thiazole ring and sulfanyl group, which are not commonly found together in similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H15NO4S2 |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
3-[[2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C11H15NO4S2/c1-11(2,3)16-10(15)9-12-6-8(18-9)17-5-4-7(13)14/h6H,4-5H2,1-3H3,(H,13,14) |
Clé InChI |
YFDIEANVUBDUKI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=NC=C(S1)SCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine](/img/structure/B13877279.png)
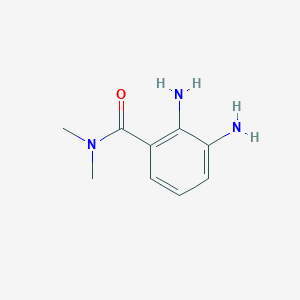


![N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B13877298.png)
![2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13877302.png)
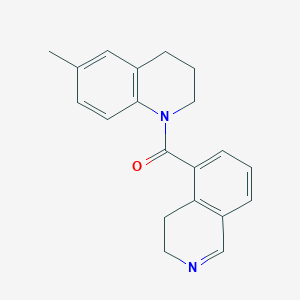

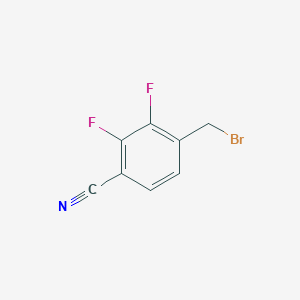

![7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13877353.png)
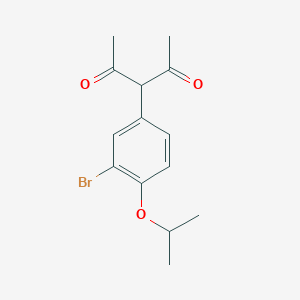
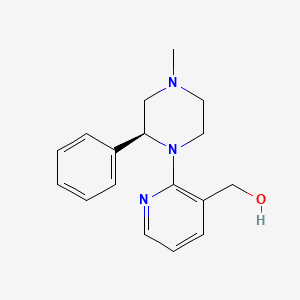
![Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate](/img/structure/B13877375.png)
